molecular formula C21H31N3O4 B5559761 2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5559761
M. Wt: 389.5 g/mol
InChI Key: CIIWPOWVTNTWFW-UHFFFAOYSA-N
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Description

2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H31N3O4 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.23145648 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound belongs to a class of nitrogen-containing spiro heterocycles synthesized via a [5 + 1] double Michael addition reaction. This methodology facilitates the synthesis of diazaspiro[5.5]undecane derivatives, offering a versatile approach for constructing complex molecular architectures without the need for catalysts, hence simplifying the synthetic process and improving yield efficiencies (Aggarwal et al., 2014).

  • Stereoselective Synthesis : A base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones has been developed for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. This method highlights the efficiency of synthesizing spiro-heterocyclic derivatives with significant yields, showcasing the compound's role in facilitating the construction of complex molecular frameworks with defined stereochemistry (Islam et al., 2017).

Pharmacological Activities

  • CCR8 Antagonists : Derivatives of the diazaspiro[5.5]undecane scaffold, including compounds with structural similarities to 2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one, have been identified as CCR8 antagonists. These compounds exhibit potential therapeutic applications in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Materials Science

  • Polymer Stabilizers : The structural framework of the compound, particularly when incorporated into polymer matrices, has been investigated for its stabilizing effects. Studies have shown that certain diazaspiro[5.5]undecane derivatives act as effective stabilizers, enhancing the thermal and oxidative stability of polymers. This application is crucial for extending the lifespan and performance of polymers under various conditions (Yachigo et al., 1992).

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-8-[2-(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-22(2)12-13-24-16-21(10-8-19(24)26)9-5-11-23(15-21)20(27)14-28-18-7-4-3-6-17(18)25/h3-4,6-7,25H,5,8-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWPOWVTNTWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCCN(C2)C(=O)COC3=CC=CC=C3O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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